2-chloro-6-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
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Overview
Description
2-chloro-6-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a useful research compound. Its molecular formula is C19H15ClFN3O3S and its molecular weight is 419.86. The purity is usually 95%.
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Scientific Research Applications
Antileishmanial Activity
2-Chloro-6-fluoro-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide: has demonstrated potent antileishmanial activity. Researchers have investigated its effectiveness against Leishmania parasites, which cause leishmaniasis—a neglected tropical disease. The compound’s mechanism of action likely involves inhibition of essential enzymes or metabolic pathways in the parasite .
Antimalarial Evaluation
In silico studies have highlighted the compound’s potential as an antimalarial agent. It exhibits favorable binding patterns within the active site of LmPTR1 (Leishmania major pteridine reductase 1), suggesting it could interfere with the parasite’s folate metabolism. Further experimental validation is warranted .
Tuberculosis Treatment
While not directly studied for tuberculosis (TB), the compound’s structural features make it interesting for further investigation. Researchers have designed and synthesized related derivatives with promising anti-tubercular activity. These derivatives contain similar scaffolds, suggesting that 2-chloro-6-fluoro-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide could be a starting point for developing new TB drugs .
Catalytic Applications
Boronic acids, including this compound, find applications in catalysis. Protodeboronation reactions using boronic esters have been explored, leading to the synthesis of diverse heterocyclic compounds. While not directly reported for this specific compound, its boronic acid functionality suggests potential in catalytic transformations .
Medicinal Chemistry
Given its unique structure, researchers may explore modifications of this compound to develop novel drugs. Medicinal chemists could investigate its interactions with biological targets, optimize its pharmacokinetic properties, and enhance its therapeutic efficacy .
Other Applications
Although not extensively studied, the compound’s fluorine and boronic acid moieties could be relevant in other contexts, such as materials science or organic synthesis. Further investigations are needed to uncover additional applications .
Mechanism of Action
Target of Action
A similar compound was found to have potent in vitro antipromastigote activity , suggesting that it may target parasitic organisms
Mode of Action
It was observed to have strong hydrophobic interactions with a catalytic residue . This suggests that the compound may interact with its targets through hydrophobic interactions, potentially altering the function or activity of the target molecule.
Biochemical Pathways
Given the potential antiparasitic activity of this compound , it may affect pathways related to the survival or replication of parasitic organisms
Result of Action
Given its potential antiparasitic activity , it may result in the death or inhibition of parasitic organisms
properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O3S/c1-11-5-7-12(8-6-11)24-18(13-9-28(26,27)10-16(13)23-24)22-19(25)17-14(20)3-2-4-15(17)21/h2-8H,9-10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATOFNMXMXSVOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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